Acetaldehyde semicarbazone
CAS No.: 591-86-6
Cat. No.: VC3730311
Molecular Formula: C3H7N3O
Molecular Weight: 101.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591-86-6 |
|---|---|
| Molecular Formula | C3H7N3O |
| Molecular Weight | 101.11 g/mol |
| IUPAC Name | [(Z)-ethylideneamino]urea |
| Standard InChI | InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |
| Standard InChI Key | IUNNCDSJWDQYPW-DJWKRKHSSA-N |
| Isomeric SMILES | C/C=N\NC(=O)N |
| SMILES | CC=NNC(=O)N |
| Canonical SMILES | CC=NNC(=O)N |
Introduction
Chemical Identity and Properties
Acetaldehyde semicarbazone is characterized by specific chemical identifiers and physical properties that distinguish it from other organic compounds. The fundamental chemical identity parameters are detailed below.
Chemical Identifiers
Acetaldehyde semicarbazone is uniquely identified through various systematic naming conventions and numerical identifiers used in chemical databases and regulatory systems.
Table 1: Chemical Identifiers of Acetaldehyde Semicarbazone
| Parameter | Value |
|---|---|
| CAS Registry Number | 591-86-6 |
| Molecular Formula | C₃H₇N₃O |
| Molecular Weight | 101.109 g/mol |
| IUPAC Name | [(E)-ethylideneamino]urea |
| SMILES Notation | CC=NNC(=O)N |
| InChI Key | IUNNCDSJWDQYPW-GORDUTHDSA-N |
| MDL Number | MFCD00059191 |
| PubChem CID | 5381348 |
The compound's systematic name reflects its chemical structure as a condensation product of acetaldehyde with semicarbazide .
Physical Properties
The physical characteristics of acetaldehyde semicarbazone are critical for its identification, handling, and applications in laboratory and industrial settings.
Table 2: Physical Properties of Acetaldehyde Semicarbazone
| Property | Value |
|---|---|
| Physical State (at 20°C) | Solid |
| Appearance | White to almost white crystalline powder |
| Melting Point | 163-166°C |
| Color | White |
| Solubility | Soluble in methanol |
| Storage Conditions | Room temperature (preferably in cool, dark place <15°C) |
| Special Storage Requirements | Store under inert gas; moisture sensitive |
These physical properties influence the handling procedures and storage requirements for maintaining the compound's integrity and purity .
Chemical Structure and Formation
Understanding the chemical structure and formation of acetaldehyde semicarbazone provides insights into its reactivity and potential applications.
Structural Characteristics
Acetaldehyde semicarbazone features a carbon-nitrogen double bond characteristic of imines, with the semicarbazone functional group attached to the imine nitrogen.
The molecular structure of acetaldehyde semicarbazone is represented as CH₃-CH=N-NH-CONH₂, where the acetaldehyde component (CH₃-CH=) is linked to the semicarbazide component (-NH-NH-CONH₂) through a carbon-nitrogen double bond after the elimination of a water molecule .
Synthesis and Formation
The formation of acetaldehyde semicarbazone occurs through a condensation reaction between acetaldehyde and semicarbazide, with the elimination of a water molecule.
The reaction can be represented as:
CH₃CHO + NH₂(CONH)NH₂ → CH₃CH=N-NH-CONH₂ + H₂O
This condensation reaction is characteristic of the formation of semicarbazones generally, which are derivatives of imines formed by the reaction between aldehydes or ketones with semicarbazide 5.
The reaction proceeds under mild conditions and is commonly used in organic chemistry for the derivatization of carbonyl compounds, particularly for identification and purification purposes5.
Applications and Research Findings
Acetaldehyde semicarbazone has been investigated for various applications in chemical analysis and pharmaceutical research.
Analytical Applications
One of the primary uses of acetaldehyde semicarbazone is in analytical chemistry, particularly for the identification and quantification of aldehydes.
The compound is used in trapping procedures for aldehydes, especially in biochemical studies examining oxidation processes. The formation of the semicarbazone derivative allows for spectrophotometric determination at specific wavelengths, providing a reliable method for quantifying aldehydes in complex mixtures .
In biochemical methods studying hepatotoxicity, acetaldehyde semicarbazone is formed when trapping acetaldehyde for subsequent analysis. This technique is particularly valuable when examining alcohol oxidation in biological systems .
| Parameter | Specification |
|---|---|
| Purity | ≥98.0% (T) |
| Analysis Method | Potassium iodate Method |
| Melting Point Range | 163.0 to 166.0°C |
| Appearance | White to almost white powder to crystal |
| Analytical Verification | NMR confirms structure |
These specifications ensure consistency and reliability for researchers using the compound in various applications .
| Package Size | Approximate Price (USD) |
|---|---|
| 5 g | $39.00 |
| 25 g | $125.00 |
The compound is typically shipped within 2-3 business days or approximately 2 weeks after ordering, depending on stock availability .
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